4-chloro-1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by a fused ring system consisting of a triazole ring and a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-chloropyridine-3-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then subjected to cyclization with methyl iodide in the presence of a base, such as potassium carbonate, to yield the desired triazolopyridine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-chloro-1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The triazole ring can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted triazolopyridines, while oxidation reactions can produce triazolopyridine N-oxides .
Wissenschaftliche Forschungsanwendungen
4-chloro-1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine has a wide range of scientific research applications:
Medicinal Chemistry: This compound has been investigated for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of enzymes and receptors involved in various diseases.
Materials Science: It is used in the design and synthesis of novel materials with unique electronic and optical properties.
Organic Synthesis: The compound serves as a versatile building block in the synthesis of more complex heterocyclic systems.
Wirkmechanismus
The mechanism of action of 4-chloro-1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with active sites, leading to inhibition or modulation of the target’s activity . The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a similar fused ring system but with a pyrazole ring instead of a triazole ring.
Pyrazolo[3,4-d]pyrimidine: A compound with a fused pyrazole and pyrimidine ring system, often investigated for its biological activities.
Uniqueness
4-chloro-1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine is unique due to its specific ring structure and the presence of a chlorine atom, which can be exploited for further functionalization.
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-chloro-1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine involves the reaction of 4-chloro-1-methylpyridin-1-ium iodide with sodium azide in the presence of copper(I) iodide to form 4-chloro-1-methyl-1H-[1,2,3]triazole. This intermediate is then reacted with 2-chloro-3,5-dimethylpyridine in the presence of sodium hydride to form the final product.", "Starting Materials": [ "4-chloro-1-methylpyridin-1-ium iodide", "sodium azide", "copper(I) iodide", "2-chloro-3,5-dimethylpyridine", "sodium hydride" ], "Reaction": [ "Step 1: React 4-chloro-1-methylpyridin-1-ium iodide with sodium azide in the presence of copper(I) iodide to form 4-chloro-1-methyl-1H-[1,2,3]triazole.", "Step 2: React 4-chloro-1-methyl-1H-[1,2,3]triazole with 2-chloro-3,5-dimethylpyridine in the presence of sodium hydride to form 4-chloro-1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine." ] } | |
CAS-Nummer |
186958-84-9 |
Molekularformel |
C6H5ClN4 |
Molekulargewicht |
168.58 g/mol |
IUPAC-Name |
4-chloro-1-methyltriazolo[4,5-c]pyridine |
InChI |
InChI=1S/C6H5ClN4/c1-11-4-2-3-8-6(7)5(4)9-10-11/h2-3H,1H3 |
InChI-Schlüssel |
USOZWBFLRCFYDC-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C(=NC=C2)Cl)N=N1 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.